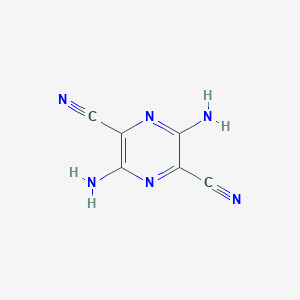

3,6-Diaminopyrazine-2,5-dicarbonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,6-diaminopyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h(H2,10,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBCICANXNQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455319 | |

| Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133940-72-4 | |

| Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Diaminopyrazine-2,5-dicarbonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3,6-diaminopyrazine-2,5-dicarbonitrile, a notable heterocyclic compound with significant potential in materials science and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its synthesis, chemical and physical properties, and key applications.

Introduction and Strategic Overview

This compound is a distinct isomer within the family of diaminopyrazinedicarbonitriles. It is characterized as a red crystalline solid that also exhibits yellowish-green fluorescence, indicating its potential utility in optical applications.[1] While the structurally related isomer, 5,6-diaminopyrazine-2,3-dicarbonitrile, is more commonly documented and commercially available, the unique 2,5-dicarbonitrile configuration of the title compound offers different synthetic possibilities and material properties.

This guide will focus on the specific synthesis and characteristics of this compound, drawing from key patents and scientific literature. It will also address the important distinction between this compound and its more common isomer to ensure clarity for researchers in the field. The pyrazine core, substituted with both amino and cyano groups, makes it a versatile precursor for the synthesis of more complex heterocyclic systems, such as pteridines, which are of interest in medicinal chemistry.[1]

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are summarized below. It is crucial to use these identifiers when sourcing or referencing this specific compound to avoid confusion with its isomers.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₄N₆ | [2] |

| Molecular Weight | 160.14 g/mol | [2] |

| Appearance | Red Crystalline Solid | [1] |

| CAS Number | Not explicitly assigned in public databases; refer to patent literature. |

Table 2: Physicochemical and Optical Properties

| Property | Value | Source |

| Fluorescence | Yellowish-green emission | [1] |

| Solubility | Soluble in acidic aqueous solutions and various organic solvents. | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound involves the oxidative cyclization of 2,3-diaminoacrylonitrile derivatives under acidic conditions. This method, as detailed in patent literature, provides a direct pathway to this specific isomer.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from readily available precursors. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the methodologies described in the patent literature for the synthesis of this compound.[1]

Materials:

-

2,3-Diaminoacrylonitrile derivative (starting material)

-

Suitable organic solvent (e.g., methanol, ethanol)

-

Acid (e.g., hydrochloric acid, sulfuric acid) or a buffer solution for pH adjustment

-

Water (if using a mixed solvent system)

-

Source of oxygen (e.g., bubbling air)

Procedure:

-

Dissolution: Dissolve the 2,3-diaminoacrylonitrile derivative in an appropriate organic solvent or a mixture of an organic solvent and water.

-

Acidification: Acidify the solution by adding an acid or a buffer to maintain an acidic pH. This can also be achieved by using an acid salt of the starting material.

-

Reaction Conditions: Maintain the reaction mixture at a temperature between 0°C and 30°C.

-

Oxidation: Introduce oxygen into the reaction mixture, for example, by bubbling air through the solution.

-

Reaction Time: Allow the reaction to proceed for one to several hours.

-

Isolation: The product, this compound, which is a red solid, can be isolated from the reaction mixture by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

-

Acidic Conditions: The acidic environment is crucial for the protonation of the starting material, which facilitates the subsequent cyclization and dimerization steps.

-

Presence of Oxygen: Oxygen acts as the oxidizing agent, which is necessary for the formation of the aromatic pyrazine ring from the intermediate dihydropyrazine.

-

Low Temperature: The reaction is carried out at a relatively low temperature (0-30°C) to control the reaction rate and minimize the formation of byproducts.

Applications in Research and Development

The unique structure and properties of this compound make it a valuable compound in several areas of research and development.

Fluorescent Materials

As a red crystalline solid that exhibits strong yellowish-green fluorescence, this compound is a candidate for applications as a fluorescent dyestuff and in light energy conversion materials.[1] The pyrazine core and the electron-withdrawing nitrile groups, combined with the electron-donating amino groups, create a push-pull system that is often responsible for strong fluorescence.

Intermediate in Heterocyclic Synthesis

The amino and cyano functionalities on the pyrazine ring are versatile handles for further chemical transformations. This makes this compound a useful intermediate for the synthesis of more complex heterocyclic systems, such as pteridines and other fused pyrazine derivatives.[1] These resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Pyrazine derivatives, in general, are known to exhibit a wide range of biological actions and are core components of several approved drugs.[3]

The following diagram illustrates the potential of this compound as a synthetic intermediate.

Sources

An In-depth Technical Guide to 3,6-diamino-2,5-pyrazinedicarbonitrile: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern chemistry, nitrogen-containing heterocycles are fundamental building blocks, particularly within medicinal and materials science. Among these, pyrazine derivatives command significant attention due to their diverse and potent biological activities and unique photophysical properties.[1] This guide focuses on a specific, highly functionalized member of this family: 3,6-diamino-2,5-pyrazinedicarbonitrile . Characterized by its electron-rich pyrazine core symmetrically substituted with both amino and cyano groups, this molecule presents a unique convergence of properties.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of the compound's core physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential as a high-value intermediate. The causality behind experimental choices is emphasized to provide field-proven insights into its practical application.

Molecular and Physicochemical Profile

3,6-diamino-2,5-pyrazinedicarbonitrile is a striking red crystalline solid, a visual characteristic that hints at its extended electronic conjugation.[1] This conjugation is also responsible for its notable fluorescent properties. The molecule's structure, featuring two electron-donating amino groups and two electron-withdrawing nitrile groups on the pyrazine ring, establishes a "push-pull" system that governs its reactivity and optical behavior.

Core Properties and Data

A summary of the key physicochemical properties of 3,6-diamino-2,5-pyrazinedicarbonitrile is presented below. This data is critical for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₆ | [1] |

| Molecular Weight | 160.14 g/mol | [1] |

| Appearance | Red crystalline solid (needles) | [1] |

| Melting Point | >280 °C | [1] |

| UV-Vis λmax (in DME) | 223, 266, 458 nm | [1] |

| Fluorescence λem (in DME) | 538 nm (Excitation at 460 nm) | [1] |

| Solubility | Insoluble in water and non-polar solvents like n-hexane. Limited solubility in moderately polar solvents such as ethyl acetate. Expected to be soluble in polar aprotic solvents like DMSO and DMF. | [1] |

Expert Insight: The high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding between the amino and cyano groups of adjacent molecules. The significant Stokes shift (difference between absorption and emission maxima) is a desirable characteristic for fluorescent applications, minimizing self-absorption.

Synthesis and Mechanistic Considerations

The primary route to 3,6-diamino-2,5-pyrazinedicarbonitrile involves the acid-catalyzed self-condensation of a diaminomaleonitrile (DAMN) derivative. A patented method highlights the use of 2,3-diamino-3-(phenylthio)acrylonitrile (DAAN) as a readily available starting material.[1]

The reaction proceeds via the dimerization of two DAAN molecules under acidic conditions in an oxidative environment. The acid serves to protonate the nitrile or amino groups, facilitating the intermolecular cyclization, while an oxidant (such as dissolved air) is necessary for the final aromatization to the stable pyrazine ring.

Caption: Synthetic workflow for 3,6-diamino-2,5-pyrazinedicarbonitrile.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the methodologies presented in U.S. Patent 5,294,711.[1] It is designed to be self-validating through the observation of a distinct color change and precipitation of the product.

Materials:

-

2,3-diamino-3-(phenylthio)acrylonitrile (DAAN)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Oxalic Acid

-

n-Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of DAAN (2.90 g) in a solvent mixture of acetonitrile (75 mL) and deionized water (20 mL).

-

Acidification: To the stirring solution, add oxalic acid (0.71 g) at room temperature. The choice of a mild organic acid like oxalic acid is strategic; it provides the necessary acidic environment to catalyze the reaction without promoting harsh side reactions or degradation of the product.

-

Reaction Progress: Stir the mixture vigorously at room temperature for 3.5 to 5 hours. The reaction progress can be visually monitored by the formation of a reddish precipitate. The system should be open to the air to provide the necessary oxygen for the final aromatization step.

-

Product Isolation: Collect the precipitated red crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with a 2:1 mixture of n-hexane and ethyl acetate (300 mL). This step is crucial to remove any unreacted starting material and soluble organic impurities. The low solubility of the product in this solvent mixture allows for efficient purification.

-

Drying: Dry the purified red crystals in a vacuum oven at 60 °C for 3 hours. The expected yield is approximately 45-65%.

Spectroscopic and Structural Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides an unambiguous structural confirmation.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

| Technique | Result | Interpretation |

| Mass Spectrum (MS) | M⁺ = 160 | Confirms the molecular mass of the parent ion. |

| HRMS | Found: 160.0495; Calculated for C₆H₄N₆: 160.0497 | The close correlation between the found and calculated mass confirms the elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is a powerful tool for probing the carbon skeleton of the molecule. The symmetry of 3,6-diamino-2,5-pyrazinedicarbonitrile simplifies its spectrum significantly.

-

¹³C-NMR (in d₆-DMSO): 149.730, 115.115, 113.251 ppm[1]

Expert Interpretation: Due to the molecule's C2h symmetry, only three distinct carbon signals are expected, which is precisely what is observed.

-

The signal at 149.730 ppm is assigned to the two equivalent carbons bearing the amino groups (C3 and C6). These carbons are deshielded due to the electronegativity of the adjacent ring nitrogens and the electron-donating resonance effect of the amino groups.

-

The signal at 115.115 ppm corresponds to the two equivalent carbons of the nitrile groups (-CN).

-

The signal at 113.251 ppm is assigned to the two equivalent pyrazine ring carbons attached to the nitrile groups (C2 and C5).

Caption: Structure of 3,6-diamino-2,5-pyrazinedicarbonitrile with ¹³C-NMR peak assignments.

Chemical Reactivity and Potential Applications

The true value of 3,6-diamino-2,5-pyrazinedicarbonitrile lies in its potential as a versatile chemical intermediate. The presence of both nucleophilic amino groups and electrophilic cyano groups on an aromatic scaffold opens avenues for a wide range of chemical transformations.

Intermediate for Pteridine Synthesis

A primary application highlighted in the literature is its use as a precursor for pteridine derivatives.[1] Pteridines are a class of fused heterocyclic compounds with significant biological activity and are core structures in many cofactors (e.g., folic acid, biopterin). The synthesis typically involves the condensation of an o-diamino aromatic or heteroaromatic compound with a 1,2-dicarbonyl compound.[2][3]

In this context, 3,6-diamino-2,5-pyrazinedicarbonitrile can be envisioned to react with various dicarbonyl species (like glyoxal or biacetyl) to form complex, nitrogen-rich fused systems. This makes it a valuable starting material for libraries of novel compounds in drug discovery programs, particularly in the development of anticancer or antimicrobial agents.

Applications in Materials Science

The compound's strong fluorescence and "push-pull" electronic structure make it an attractive candidate for applications in materials science.[1] These properties are often associated with materials used in:

-

Fluorescent Dyes and Pigments: Its intense color and fluorescence can be utilized in various imaging and sensing applications.

-

Light Energy Conversion: Molecules with efficient charge separation capabilities are explored for use in organic photovoltaics and other light-harvesting technologies.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for 3,6-diamino-2,5-pyrazinedicarbonitrile. However, based on the data for structurally similar aminopyrazine derivatives, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3,6-diamino-2,5-pyrazinedicarbonitrile is more than just a chemical compound; it is a platform for innovation. Its straightforward synthesis, combined with a unique set of physical and chemical properties, makes it a valuable tool for chemists in both academia and industry. The symmetrically placed amino and cyano groups provide reactive handles for constructing more complex molecular architectures, particularly for the synthesis of biologically relevant pteridines. Furthermore, its pronounced optical properties, including strong absorption and fluorescence, position it as a promising candidate for advanced materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and creatively utilize this versatile heterocyclic scaffold in their future work.

References

- Kojima, T., Matsui, N., Tazaki, S., Yagihara, T., & Yanagisawa, A. (1994). U.S. Patent No. 5,294,711. U.S.

-

Nowak, M., Staszowska-Karkut, M., & Materska, J. (2022). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Molecules, 27(23), 8303. [Link]

-

Moody, C. J., & Wheelhouse, R. T. (2014). The medicinal chemistry of imidazotetrazine prodrugs. Pharmaceuticals, 7(7), 797-827. [Link]

-

Yamamoto, T., & Suginome, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Pharmaceuticals, 16(2), 223. [Link]

-

Al-Otaibi, E. A. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 356-369. [Link]

-

Jones, T. R., & Bas-Serra, M. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. International Journal of Molecular Sciences, 23(10), 5760. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,6-Diaminopyrazine-2,5-dicarbonitrile

Introduction: The Significance of 3,6-Diaminopyrazine-2,5-dicarbonitrile

This compound is a heterocyclic aromatic compound with a pyrazine core substituted with two amino and two nitrile functional groups. This unique structure makes it a molecule of significant interest in medicinal chemistry and materials science. The electron-donating amino groups and electron-withdrawing nitrile groups on the pyrazine ring create a push-pull system, which can give rise to interesting photophysical properties, including fluorescence.[1] Such compounds are often investigated as potential fluorescent dyes and light energy conversion materials.[1] Furthermore, the pyrazine scaffold is a key component in numerous pharmaceuticals, and derivatives of diaminopyrazine are explored for a range of biological activities.[2]

Accurate and comprehensive characterization of this molecule is the bedrock of its potential applications. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound presents a symmetrical arrangement of functional groups around the central pyrazine ring. This symmetry, or lack thereof in solution due to rotational dynamics, will be a key feature in the interpretation of its spectroscopic data. The primary analytical challenge is to confirm the positions of the amino and nitrile groups and to characterize the electronic environment of the pyrazine core.

Caption: Correlation of molecular features with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹³C NMR Spectroscopy: Experimental Data

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Given the symmetrical nature of this compound, we expect to see three distinct signals: one for the two equivalent carbons bearing the amino groups, one for the two equivalent carbons bearing the nitrile groups, and one for the two equivalent nitrile carbons themselves.

Experimental data obtained from d₆-DMSO solution confirms this prediction.[3]

| Chemical Shift (ppm) | Assignment | Rationale |

| 149.730 | C3, C6 (Carbons attached to -NH₂) | The amino groups are electron-donating, deshielding these carbons and shifting them downfield. |

| 115.115 | C2, C5 (Carbons attached to -C≡N) | The nitrile groups are electron-withdrawing, but the carbon atom of the C≡N group is more deshielded. |

| 113.251 | -C≡N (Nitrile carbons) | The sp-hybridized carbons of the nitrile groups appear in this characteristic region of the spectrum. |

Note: The assignments of C2/C5 and the nitrile carbons are based on typical chemical shift ranges and the electronic effects of the substituents.

¹H NMR Spectroscopy: Predicted Data

As of the writing of this guide, experimental ¹H NMR data for this compound has not been reported in peer-reviewed literature. However, we can predict the expected spectrum based on the molecular structure and data from similar compounds. The molecule has four protons, all part of the two amino groups. Due to the symmetrical structure, these protons are chemically equivalent.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 8.0 | Singlet | 4H | -NH₂ Protons | The protons of the amino groups are expected to appear as a single, broad singlet in a polar aprotic solvent like DMSO-d₆. The exact chemical shift can be influenced by concentration and temperature due to hydrogen bonding. |

This prediction is based on the known behavior of amino groups on aromatic rings, which often appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

Experimental Protocol: NMR Spectroscopy

The following is a best-practice protocol for acquiring NMR spectra of a polar, solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the compound for ¹³C NMR (a smaller amount, 5-10 mg, is sufficient for ¹H NMR).

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many polar organic molecules.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the concentration and instrument).

-

For ¹H NMR: Acquire a standard one-pulse spectrum. Typically, 16 to 64 scans are sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Data

While a full experimental IR spectrum for this compound is not available in the cited literature, we can predict the key absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500 - 3300 | Medium | N-H Stretch (Amino) | Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5] |

| 2260 - 2220 | Medium | C≡N Stretch (Nitrile) | The carbon-nitrogen triple bond of the nitrile group has a characteristic, sharp absorption in this region. Conjugation with the pyrazine ring may shift this to the lower end of the range.[5] |

| 1650 - 1550 | Medium | C=C and C=N Stretches | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazine ring are expected in this region. |

| 1640 - 1560 | Medium | N-H Bend (Amino) | The scissoring vibration of the primary amino groups typically appears in this range. |

| Below 1000 | Various | Aromatic C-H Bending | Out-of-plane bending vibrations for the aromatic ring system would appear in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples directly with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate these peaks with the expected vibrational modes of the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry Data

For this compound (C₆H₄N₆), the exact mass is 160.0497 u.

-

Molecular Ion: Experimental data from electron ionization (EI) mass spectrometry shows a molecular ion peak (M⁺) at m/z = 160 .[3]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which can be used to confirm the elemental composition. The experimentally found mass of 160.0495 is in excellent agreement with the calculated mass for C₆H₄N₆ (160.0497), confirming the molecular formula.[3]

Predicted Fragmentation Pattern

While detailed fragmentation data is not published, we can predict likely fragmentation pathways under electron ionization (EI) conditions. The pyrazine ring is relatively stable, but fragmentation can be initiated by the loss of small, stable neutral molecules.

-

Loss of HCN (m/z 133): A common fragmentation pathway for nitrile-containing aromatic compounds is the loss of a molecule of hydrogen cyanide (HCN, 27 u). This would result in a fragment ion at m/z 133.

-

Loss of N₂ (m/z 132): The pyrazine ring could potentially lose a molecule of nitrogen gas (N₂, 28 u), leading to a fragment at m/z 132.

-

Loss of NH₂ (m/z 144): Loss of an amino radical (NH₂, 16 u) would result in an ion at m/z 144.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Direct Insertion Probe Electron Ionization Mass Spectrometry (DIP/EI-MS)

For a solid sample with a relatively high melting point, a direct insertion probe is a suitable method for introducing the sample into the mass spectrometer.

-

Sample Preparation:

-

Load a small amount of the solid sample (typically < 0.2 mg) into a capillary tube at the end of the direct insertion probe.

-

-

Instrument Setup and Analysis:

-

Insert the probe through a vacuum lock into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the electron beam of the ion source.

-

The standard electron energy for EI is 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the lower mass fragments to propose a fragmentation pattern, which can help to confirm the structure.

-

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the characterization of this compound. Mass spectrometry confirms the molecular formula C₆H₄N₆. ¹³C NMR confirms the presence of three unique carbon environments, consistent with the symmetrical structure. While experimental ¹H NMR and IR data are not yet published, predictive analysis based on established spectroscopic principles provides a strong hypothesis for the expected signals, which center on the characteristic vibrations and resonances of the amino, nitrile, and pyrazine ring functionalities. This guide provides the foundational data and protocols for researchers working with this promising molecule, enabling its unambiguous identification and facilitating its further development in various scientific fields.

References

-

Molecules. (2020). 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. Available at: [Link]

-

Molecules. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. Available at: [Link]

- Kojima, T., et al. (1994). 3,6-diamino-2,5-pyrazinedicarbonitrile. U.S. Patent 5,294,711.

-

Spectroscopy Online. (2012). Direct Insertion Probe–Mass Spectrometry in the Characterization of Opportunity Crudes. Available at: [Link]

-

Journal of Chemical Education. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Available at: [Link]

-

Organomation. (2023). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

PubChem. 2,6-Diamino-3,5-dinitropyrazine. National Center for Biotechnology Information. Available at: [Link]

-

Shimadzu. Direct Probe Ionization Mass Spectrometer. Available at: [Link]

-

Molecules. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

-

Molecules. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. MDPI. Available at: [Link]

-

ResearchGate. (2000). New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. Available at: [Link]

-

OSTI.gov. (2017). Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. Available at: [Link]

-

WebSpectra. IR Absorption Table. UCLA. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. Available at: [Link]

-

ResearchGate. (2018). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Available at: [Link]

-

Cambridge University Press. (2018). Sample Preparation. In NMR Spectroscopy in Food Analysis. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies. Available at: [Link]

-

University of Alberta. NMR Sample Preparation. Available at: [Link]

-

PubMed. (2015). Synthesis and Characterization of 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole) and Derivatives as Economic and Highly Dense Energetic Materials. Available at: [Link]

-

Virginia Tech. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

-

Molecules. (2015). 3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile. MDPI. Available at: [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Chemistry LibreTexts. (2022). Direct Insertion Probe. Available at: [Link]

-

Molecules. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Veeprho. 3,6-diamino-2,5-dinitro-1,3a,4,6a-tetrahydropentalene-3a,6a-dicarbonitrile. Available at: [Link]

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile. This method is distinguished by its operational simplicity and high yield, achieved through the oxidative self-condensation of diaminomaleonitrile (DAMN) in an acidic aqueous-organic solvent system. This guide is intended for researchers in organic chemistry, materials science, and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and essential safety guidelines.

Introduction: Significance and Applications

This compound is a heterocyclic compound of significant interest due to its unique chemical structure and functional properties. It presents as a striking red crystalline solid that exhibits strong yellowish-green fluorescence under ultraviolet light.[1] These characteristics make it a promising candidate for applications as a fluorescent dyestuff and a functional material for light energy conversion.[1]

Beyond its optical properties, the pyrazine ring, substituted with both amino and cyano groups, serves as a versatile scaffold in medicinal chemistry. These functional groups offer multiple reaction sites for derivatization, making this compound a valuable intermediate for synthesizing more complex molecules, such as pteridines, which are prevalent in various agricultural and pharmaceutical products.[1] The method detailed herein provides a reliable and efficient one-step synthesis from the readily available precursor, diaminomaleonitrile (also known as diaminomaleonitrile, DAMN), making it an accessible target for laboratory-scale production.[1]

Reaction Principle and Mechanism

The synthesis proceeds via the acid-catalyzed, oxidative self-condensation of two molecules of diaminomaleonitrile (DAMN). While the detailed mechanism is complex, the fundamental transformation involves the formation of the pyrazine ring through a series of condensation and oxidation steps. The acidic environment is crucial for catalyzing the initial intermolecular reactions, and the presence of an oxidant, in this case, atmospheric oxygen, is required for the final aromatization to the stable pyrazine system. Controlling the pH is a critical parameter to ensure optimal reaction rates and prevent the formation of side products, thereby maximizing the yield of the desired dicarbonitrile.

Materials and Equipment

Reagents and Chemicals

| Reagent | Chemical Formula | CAS No. | Molarity/Purity | Supplier | Notes |

| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | 1187-42-4 | ≥98% | e.g., Sigma-Aldrich | Starting material. Toxic. Handle with care. |

| Benzene | C₆H₆ | 71-43-2 | Reagent Grade | e.g., Fisher Scientific | Solvent. Carcinogen. Use in a fume hood. |

| Water | H₂O | 7732-18-5 | Deionized/Distilled | Laboratory Supply | --- |

| Citric Acid | C₆H₈O₇ | 77-92-9 | --- | e.g., Sigma-Aldrich | For buffer preparation. |

| Sodium Citrate | Na₃C₆H₅O₇ | 68-04-2 | --- | e.g., Sigma-Aldrich | For buffer preparation. |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 1N Solution | e.g., VWR | For pH adjustment. |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 1N Solution | e.g., VWR | For pH adjustment and workup. |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Reagent Grade | e.g., Fisher Scientific | For extraction. |

Equipment

-

Three-necked round-bottom flask (1 L capacity)

-

Mechanical stirrer or magnetic stirrer with a large stir bar

-

Dropping funnel

-

Gas inlet tube (for bubbling air)

-

pH meter with a calibrated electrode

-

Buchner funnel and filter flask assembly

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Heating mantle or water bath

-

Analytical balance

Detailed Experimental Protocol

This protocol is adapted from a high-yield example found in the foundational patent literature.[1]

Preparation of the Reaction Mixture

-

Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pH electrode, and a gas inlet tube extending below the surface of the future reaction mixture. Ensure the setup is placed in a certified chemical fume hood.

-

Charge Reagents: To the flask, add 6.15 g of diaminomaleonitrile (DAMN), 76 mL of benzene, and 245 mL of deionized water. This creates a two-phase slurry.

-

Buffer Addition: Prepare a citrate buffer solution. Add 320 mL of 0.1M citric acid solution and 26 mL of 0.1M sodium citrate aqueous solution to the reaction flask.

-

Initial Mixing: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

Reaction Execution

-

pH Adjustment: Measure the pH of the mixture. If necessary, adjust the pH to 3.0 using a 1N hydrochloric acid or 1N sodium hydroxide solution. Precise pH control is critical for the reaction's success.

-

Initiate Oxidation: Begin bubbling a steady stream of air through the mixture via the gas inlet tube. This provides the necessary oxygen for the oxidative cyclization.

-

Reaction Monitoring: Maintain vigorous stirring and air bubbling at a constant temperature of 20°C for 4 hours . Monitor the reaction mixture for a color change; the formation of the red product should become evident. Periodically check the pH and adjust to 3.0 as needed.

Product Isolation and Purification

-

Neutralization: After 4 hours, stop the airflow and stirring. Carefully add a 1N sodium hydroxide solution to the mixture until the pH is neutral (pH ~7.0).

-

Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent by adding 200 mL of ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Combine Organic Layers: Collect the upper organic layer. Repeat the extraction of the aqueous layer with two additional 100 mL portions of ethyl acetate. Combine all organic extracts.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. This will yield a crude solid.

-

Purification: The crude product can be purified by column chromatography on silica gel. The resulting solid should be collected and dried under a vacuum.

Expected Yield and Characterization

Following this protocol should result in approximately 1.93 g of this compound as red crystals, corresponding to a yield of 75.1% .[1] The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Summary of Reaction Parameters

For comparative purposes, several reaction conditions described in the literature are summarized below.[1]

| Example | DAMN (g) | Solvent System | pH | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2.05 | Acetonitrile (42 mL) / Water (82 mL) | 3.1 | 20 | 4 | 36.2 |

| 2 | 6.15 | Benzene (76 mL) / Water (245 mL) | 3.0 | 20 | 4 | 75.1 |

Safety and Handling Precautions

Chemical Hazard Overview:

-

Diaminomaleonitrile (DAMN): This is the primary reactant and is classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[2][3] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3][4][5]

-

Benzene: Benzene is a known carcinogen and should be handled with extreme care in a fume hood.

-

Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care to avoid skin and eye contact.

Handling and Storage:

-

All manipulations should be performed within a chemical fume hood.[3][5]

-

Store DAMN in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[3][5]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[3]

-

Eye Contact: Rinse immediately with plenty of water and seek medical advice.[3]

-

Ingestion: If swallowed, seek immediate medical assistance.[3]

Visual Workflow and Pathway Diagrams

Reaction Pathway

Caption: Step-by-step experimental workflow diagram.

References

- U.S. Patent 20100267955A1, "Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

- U.S. Patent 3629318A, "Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.

- U.S. Patent 5294711A, "3,6-diamino-2,5-pyrazinedicarbonitrile.

-

PubChem. "3,6-diaminopyrazine-2,5-dicarboxylic acid." National Center for Biotechnology Information. [Link]

-

"SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES." Sciforum. [Link]

-

"2,3-diaminopyridine." Organic Syntheses Procedure. [Link]

-

"Diaminomaleonitrile." Wikipedia. [Link]

-

"3,4-Diaminopyridine-2,5-dicarbonitrile." MDPI. [Link]

-

"2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review." Royal Society of Chemistry. [Link]

-

"Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation." MDPI. [Link]

-

PubChem. "Diaminomaleonitrile." National Center for Biotechnology Information. [Link]

-

"Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale." Office of Scientific and Technical Information. [Link]

-

"Material Safety Data Sheet - Diaminomaleonitrile, 98%." Cole-Parmer. [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing byproducts in 3,6-Diaminopyrazine-2,5-dicarbonitrile synthesis

Welcome to the technical support center for the synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of byproducts. My insights are drawn from extensive experience in heterocyclic chemistry and a thorough review of the current literature.

Introduction

The synthesis of this compound, a vibrant red crystalline solid with significant potential as a fluorescent dyestuff and an intermediate for pteridine-based pharmaceuticals, is primarily achieved through the oxidative self-condensation of diaminomaleonitrile (DAMN). While the reaction appears straightforward, its success hinges on meticulous control of reaction parameters to prevent the formation of a variety of byproducts. This guide provides a detailed exploration of the reaction mechanism, potential side reactions, and practical strategies to ensure a high yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a self-condensation of two molecules of diaminomaleonitrile (DAMN) under acidic conditions in the presence of an oxidizing agent, typically atmospheric oxygen. The reaction involves the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine product.

Q2: Why is the pH of the reaction medium so critical?

A2: The pH plays a crucial role in both the desired reaction and potential side reactions. An acidic medium is necessary to protonate one of the amino groups of a DAMN molecule, making it more susceptible to nucleophilic attack by a second DAMN molecule, thus initiating the condensation. However, excessively low pH can lead to the hydrolysis of the nitrile groups or the starting material itself. Conversely, neutral or basic conditions can favor the polymerization of DAMN.

Q3: What is the role of the oxidizing agent?

A3: The initial condensation of two DAMN molecules forms a non-aromatic dihydropyrazine intermediate. An oxidizing agent, such as dissolved oxygen from the air, is required to remove two hydrogen atoms from this intermediate, leading to the formation of the stable, aromatic this compound. Insufficient oxidation can result in a mixture of the desired product and the dihydropyrazine intermediate.

Q4: My final product is a brownish or black tar-like substance instead of red crystals. What happened?

A4: The formation of a dark, insoluble material is a strong indication of the polymerization of diaminomaleonitrile. This is a common issue and is often triggered by inappropriate reaction temperatures, pH, or prolonged reaction times. DAMN is known to undergo thermal self-polymerization, and this process can be accelerated under certain conditions.

Q5: I observe a significant amount of a white, water-soluble byproduct. What could it be?

A5: A common water-soluble byproduct is 4-amino-1H-imidazole-5-carbonitrile (AICN). DAMN can undergo an intramolecular cyclization, particularly under certain pH and temperature conditions, to form this imidazole derivative. The formation of AICN represents a significant loss of starting material and can complicate the purification of the desired pyrazine.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

| Observed Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Red Precipitate | 1. Incomplete reaction. 2. Formation of soluble byproducts (e.g., AICN). 3. Suboptimal pH. | 1. Extend the reaction time, monitoring by TLC. 2. Optimize pH and temperature to disfavor AICN formation (see protocol). 3. Carefully adjust the pH to the optimal range (typically 3-4) using a buffer solution. |

| Product is a Dark, Tarry Solid | 1. Polymerization of DAMN. 2. Reaction temperature is too high. 3. Reaction time is excessively long. | 1. Strictly control the reaction temperature, avoiding localized heating. 2. Reduce the reaction temperature. 3. Monitor the reaction progress and stop it once the starting material is consumed. |

| Product Contaminated with a White Solid | 1. Formation of 4-amino-1H-imidazole-5-carbonitrile (AICN). | 1. Optimize reaction conditions to suppress AICN formation (lower temperature, controlled pH). 2. Purify the crude product by washing with a solvent in which AICN is soluble but the desired product is not (e.g., cold water). |

| Reaction Fails to Initiate | 1. Insufficiently acidic conditions. 2. Low quality or degraded DAMN. 3. Lack of an oxidizing agent. | 1. Ensure the pH is within the optimal acidic range. 2. Use freshly purified DAMN. 3. Ensure adequate aeration of the reaction mixture. |

| Product is Difficult to Filter | 1. Very fine particle size of the precipitate. 2. Presence of polymeric material. | 1. Allow the product to crystallize slowly at a controlled temperature. 2. If polymerization is suspected, attempt to dissolve the product in a suitable solvent and precipitate it by adding an anti-solvent to separate it from the polymer. |

Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of major byproducts.

Figure 1. Desired reaction pathway and major side reactions in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods and optimized to minimize byproduct formation.[1]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Citric acid

-

Sodium citrate

-

Dimethoxyethane (DME)

-

Deionized water

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare a buffer solution by dissolving citric acid and sodium citrate in deionized water to achieve a pH of 3.0.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve DAMN in a mixture of DME and the prepared buffer solution.

-

Stir the reaction mixture vigorously at room temperature, ensuring good aeration (e.g., by leaving the flask open to the atmosphere or by bubbling a gentle stream of air through the solution).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the red product should be evident.

-

Upon completion (typically after 5-8 hours), the red crystalline product will have precipitated.

-

Collect the precipitate by vacuum filtration.

-

Wash the crystals sequentially with cold deionized water, followed by a mixture of n-hexane and ethyl acetate (3:1 v/v) to remove any unreacted starting material and non-polar impurities.

-

Dry the product under vacuum to obtain pure this compound.

Protocol 2: Identification of Byproducts by TLC

Materials:

-

Silica gel TLC plates (with fluorescent indicator)

-

Mobile phase: Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Spot the crude reaction mixture, the purified product, and a standard of DAMN on a TLC plate.

-

Develop the plate in the chosen mobile phase.

-

Visualize the spots under a UV lamp.

-

This compound: Will appear as a colored spot (red/orange) and will fluoresce strongly under 365 nm UV light.

-

Diaminomaleonitrile (DAMN): Will have a different Rf value and may be visible under 254 nm UV light.

-

Polymeric material: Will likely remain at the baseline.

-

AICN: May appear as a separate spot, potentially with different fluorescent properties.

-

References

- Ferris, J. P., & Hagan, W. J., Jr. (1984). HCN and chemical evolution: the essential role of cyanogen in the synthesis of the first biomolecules. Tetrahedron, 40(7), 1093-1120.

- Ohtsuka, Y. (1979). The Synthesis of 3,6-Diamino-2,5-pyrazinedicarbonitrile. Journal of the American Chemical Society, 101(23), 6676-6679.

- Ruiz-Bermejo, M., de la Fuente, J. L., Pérez-Fernández, C., & Mateo-Martí, E. (2018). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 3(11), 15729-15740.

- Ferris, J. P., & Edelson, E. H. (1978). The condensation of cyanide to hydrogen cyanide oligomers. Journal of Organic Chemistry, 43(21), 3989-3995.

- US Patent 5,294,711 A, 3,6-diamino-2,5-pyrazinedicarbonitrile.

Sources

Technical Support Center: Scaling Up the Production of 3,6-diamino-2,5-pyrazinedicarbonitrile

Welcome to the technical support center for the synthesis and scale-up of 3,6-diamino-2,5-pyrazinedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established protocols and sound chemical engineering principles.

I. Troubleshooting Guide: From Bench to Bulk

This section addresses specific problems that may arise during the scale-up of the oxidative dimerization of diaminomaleonitrile (DAMN) derivatives to 3,6-diamino-2,5-pyrazinedicarbonitrile.

Q1: My reaction yield has significantly dropped after moving to a larger reactor. What are the likely causes and how can I fix it?

A significant drop in yield during scale-up is a common challenge and can often be attributed to several factors related to reaction environment control and mass transfer limitations.

-

Potential Cause 1: Inefficient pH Control. The synthesis of 3,6-diamino-2,5-pyrazinedicarbonitrile is highly pH-sensitive, with optimal conditions typically around pH 3.0-3.2.[1] In a large reactor, localized pH variations can occur due to inadequate mixing, leading to the formation of byproducts.

-

Troubleshooting Steps:

-

Improve Agitation: Ensure your reactor's agitation system is sufficient to maintain a homogenous mixture. Consider using multiple impellers or baffles to prevent vortexing and improve mixing efficiency.

-

Controlled Reagent Addition: Instead of a single-point addition, introduce the acid or buffer solution for pH adjustment at multiple points or below the surface of the reaction mixture to ensure rapid dispersion.

-

In-situ pH Monitoring: Utilize multiple calibrated pH probes at different locations within the reactor to get a more accurate representation of the overall pH.

-

-

-

Potential Cause 2: Insufficient Oxygen/Air Supply. The reaction is an oxidative cyclization that requires oxygen.[1] Scaling up the volume of the reaction mixture drastically increases the oxygen demand. Insufficient oxygen can lead to incomplete conversion of the starting material.

-

Troubleshooting Steps:

-

Increase Sparging Rate: Gradually increase the flow rate of air or oxygen being bubbled into the reactor.

-

Enhance Gas Dispersion: Use a sparger that produces fine bubbles to maximize the gas-liquid interfacial area. Combine this with vigorous agitation to ensure the gas is well-dispersed throughout the liquid phase.

-

Consider Headspace Oxygenation: In addition to sparging, enriching the reactor headspace with oxygen can also improve availability.

-

-

-

Potential Cause 3: Temperature Gradients. The reaction is typically carried out at a controlled temperature, for example, 20°C.[1] Large reactors can develop hot spots if the heat of reaction is not efficiently removed, or cold spots if the cooling is uneven. These temperature gradients can affect reaction kinetics and selectivity.

-

Troubleshooting Steps:

-

Jacketed Reactor with Baffles: Use a jacketed reactor with good thermal fluid circulation. Baffles will improve mixing and heat transfer.

-

Internal Cooling Coils: For very large reactors, internal cooling coils may be necessary to supplement the jacket cooling.

-

Monitor Temperature at Multiple Points: Use multiple temperature probes to ensure uniform temperature distribution.

-

-

Q2: The color of my final product is off-spec (e.g., brownish or dull red instead of bright red crystals). What could be the reason?

An off-spec color often indicates the presence of impurities. The goal is to obtain the product as red crystals.[1]

-

Potential Cause 1: Impurities in the Starting Material. The purity of the diaminomaleonitrile (DAMN) or its derivative is crucial. DAMN can degrade over time, especially if not stored properly, leading to colored impurities that can be carried through the synthesis.

-

Troubleshooting Steps:

-

Analyze Starting Material: Always analyze the purity of your DAMN lot before use (e.g., by HPLC, NMR).

-

Purify Starting Material if Necessary: Recrystallization or other purification methods for DAMN may be required if it does not meet the required specifications.

-

-

-

Potential Cause 2: Over-oxidation or Side Reactions. If the reaction is allowed to proceed for too long, or if the pH and temperature are not well-controlled, side reactions can occur, leading to the formation of colored, polymeric byproducts.

-

Troubleshooting Steps:

-

Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and stop it once the starting material is consumed and before significant byproduct formation occurs.

-

Strict Parameter Control: Re-verify and ensure that the pH and temperature are maintained within the optimal range throughout the reaction.

-

-

-

Potential Cause 3: Ineffective Washing and Purification. The work-up procedure is critical for removing residual solvents and soluble impurities.

-

Troubleshooting Steps:

-

Optimize Washing Solvents: The patent suggests washing with a mixture of n-hexane and ethyl acetate.[1] You may need to optimize the solvent ratio or consider a sequence of washes with different solvents to effectively remove various types of impurities.

-

Reslurrying: For heavily contaminated products, reslurrying the crude product in a suitable solvent at a controlled temperature can be an effective purification step.

-

Recrystallization: If washing is insufficient, a full recrystallization step may be necessary. This will require solubility studies to identify a suitable solvent system.

-

-

Q3: I am experiencing slow filtration and difficulty in drying the product. How can I improve this?

Slow filtration and drying are typically due to a small particle size or an unfavorable crystal habit of the product.

-

Potential Cause: Poor Crystallization Control. The rate of precipitation and the conditions during precipitation (temperature, agitation, concentration) significantly impact the crystal size and morphology. Rapid precipitation often leads to fine particles that clog filter media.

-

Troubleshooting Steps:

-

Controlled Precipitation: If possible, control the rate of product formation to allow for slower crystallization and the growth of larger crystals. This can sometimes be achieved by slower addition of a reagent or a more gradual change in temperature.

-

Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to induce crystallization. The rate of addition and the degree of supersaturation will influence the crystal size.

-

Seeding: Introducing a small amount of pre-formed crystals (seeds) at the point of supersaturation can promote the growth of larger, more uniform crystals.

-

Aging/Digestion: Holding the slurry at the reaction temperature or a slightly elevated temperature with gentle agitation for a period after precipitation is complete can sometimes lead to crystal growth and a more favorable particle size distribution (Ostwald ripening).

-

Optimize Isolation Temperature: The temperature at which the product is filtered can affect the solubility of impurities and the viscosity of the mother liquor. Experiment with different filtration temperatures.

-

-

II. Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for 3,6-diamino-2,5-pyrazinedicarbonitrile?

A: The most common route involves the oxidative dimerization of a 2,3-diamino-acrylonitrile derivative, such as diaminomaleonitrile (DAMN). This reaction is typically carried out in an acidic aqueous/organic solvent mixture in the presence of an oxidant, such as air or oxygen, at a controlled temperature and pH.[1]

Q: What are the key process parameters to control during scale-up?

A: Based on available literature and general principles, the following parameters are critical:

-

pH: Maintain a narrow acidic range (e.g., pH 3.0-3.2) for optimal yield and purity.[1]

-

Temperature: Control the reaction temperature (e.g., 20°C) to manage reaction kinetics and prevent side reactions.[1]

-

Agitation: Ensure efficient mixing to maintain homogeneity of pH, temperature, and reactant concentrations.

-

Oxidant Supply: Provide a sufficient and well-dispersed supply of air or oxygen.[1]

-

Reaction Time: Monitor the reaction to determine the optimal endpoint for maximizing product yield and minimizing impurity formation.

Q: What are the safety considerations for this process?

A: While specific safety data for large-scale production is limited, general precautions should be taken:

-

Starting Material Handling: Diaminomaleonitrile (DAMN) should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.

-

Solvent Safety: The use of organic solvents requires grounding of equipment to prevent static discharge and ensuring adequate ventilation to stay below the lower explosive limit.

-

Exothermicity: Although not explicitly stated in the patent, dimerization and oxidation reactions can be exothermic. A thermal hazard assessment should be conducted before scaling up to ensure the cooling capacity of the reactor is sufficient to control any potential exotherm.

-

Product Handling: The final product is a fine powder. Dust explosion potential should be considered, and appropriate dust control measures implemented during handling and drying.

Q: Can you provide a typical lab-scale protocol as a reference?

A: A representative laboratory-scale synthesis is described in US Patent 5,294,711.[1] The following is a summarized example based on the procedures outlined in the patent:

-

A slurry is prepared by mixing diaminomaleonitrile (DAAN) in a solvent system such as acetonitrile, xylene, and water.

-

The pH of the mixture is adjusted to approximately 3.1 using a buffer solution (e.g., citric acid and sodium citrate).

-

The reaction mixture is stirred at around 20°C while bubbling air through it for several hours (e.g., 4 hours).

-

The precipitated red crystals of 3,6-diamino-2,5-pyrazinedicarbonitrile are collected by filtration.

-

The collected solid is washed with water and then with a mixture of n-hexane and ethyl acetate.

-

The final product is dried under vacuum at a controlled temperature (e.g., 40°C).

Q: What are the potential applications of 3,6-diamino-2,5-pyrazinedicarbonitrile?

A: This compound is noted for its properties as a red pigment and a fluorescent substance with yellowish-green fluorescence. Potential applications include its use as a fluorescent dyestuff and a light energy conversion material. Additionally, it serves as a valuable intermediate in the synthesis of pteridines, which have applications in the agricultural and pharmaceutical industries.[1]

III. Visualizations and Data

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3,6-diamino-2,5-pyrazinedicarbonitrile.

Caption: A typical workflow for the synthesis of 3,6-diamino-2,5-pyrazinedicarbonitrile.

Key Process Parameters for Scale-Up

The following table summarizes the critical parameters and their typical target ranges for the successful scale-up of this synthesis.

| Parameter | Laboratory Scale (Exemplary)[1] | Key Considerations for Scale-Up |

| pH | 3.1 | Maintain uniformity; use multiple probes and controlled addition of acid/buffer. |

| Temperature | 20°C | Ensure efficient heat removal to avoid local hot spots; monitor at multiple points. |

| Agitation | Magnetic Stirring | Mechanical agitation with appropriate impeller design for solid suspension and gas dispersion. |

| Oxidant | Bubbling Air | Use a sparger for fine bubble dispersion; monitor dissolved oxygen levels if possible. |

| Reaction Time | ~4 hours | Optimize based on in-process controls (e.g., HPLC) to maximize yield and minimize byproducts. |

| Solvent Ratio | e.g., Acetonitrile/Xylene/Water (1200/285/4800 mL for 120g DAAN) | May need adjustment to manage slurry viscosity and product solubility at scale. |

| Work-up | Filtration and washing with water, followed by n-hexane/ethyl acetate | Optimize wash volumes and consider reslurrying for improved purity. Ensure efficient deliquoring of the wet cake. |

Logical Relationship of Troubleshooting

This diagram illustrates the cause-and-effect relationships for common scale-up issues.

Caption: Troubleshooting map for scaling up 3,6-diamino-2,5-pyrazinedicarbonitrile production.

IV. References

-

Kojima, T., Matsui, N., Tazaki, S., Yagihara, T., & Yanagisawa, A. (1994). U.S. Patent No. 5,294,711. U.S. Patent and Trademark Office.

Sources

photostability issues of 3,6-Diaminopyrazine-2,5-dicarbonitrile under UV irradiation

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,6-Diaminopyrazine-2,5-dicarbonitrile (DADCP). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the photostability challenges encountered during experimental work with this compound under UV irradiation.

Introduction

This compound, a red crystalline solid known for its yellowish-green fluorescence, is a versatile molecule with applications as a fluorescent dyestuff and a light energy conversion material.[1] Its extended π-system and presence of chromophoric and auxochromic groups (pyrazine ring, amino, and cyano groups) make it highly susceptible to photodegradation upon exposure to UV light. Pyrazine derivatives are known to absorb UV radiation in the range of 220-270 nm and 290-380 nm.[1] This guide provides a comprehensive resource for understanding and mitigating these photostability issues.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color/losing fluorescence after exposure to UV light?

A1: The observed change in color and loss of fluorescence are classic indicators of photodegradation. This compound contains a pyrazine ring system and amino groups, which can absorb UV radiation, leading to the excitation of electrons to higher energy states. This excited state is reactive and can undergo chemical reactions, altering the molecular structure and thus its light-absorbing and emitting properties.

Q2: What are the likely degradation products of this compound under UV irradiation?

A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the functional groups present, likely degradation reactions include:

-

Photo-oxidation of the amino groups: Aromatic amines can undergo photo-oxidation, potentially leading to the formation of nitroso or nitro derivatives.[2]

-

Hydrolysis of the nitrile groups: The nitrile groups could be hydrolyzed to amides or carboxylic acids, especially in aqueous solutions.[3][4][5]

-

Ring opening or rearrangement of the pyrazine core: High-energy UV radiation can lead to the cleavage of the heterocyclic ring.

-

Formation of phototoxic dipyridophenazine-like structures through dimerization or reaction with other molecules has been observed in similar compounds.[6]

Q3: How can I minimize photodegradation during my experiments?

A3: Minimizing exposure to light is the most effective strategy. This can be achieved by:

-

Working in a dimly lit environment.

-

Using amber-colored glassware or vials wrapped in aluminum foil.

-

Preparing solutions fresh and storing them in the dark.

-

For prolonged experiments, consider the use of chemical photostabilizers or quenchers.

Q4: At what wavelengths is this compound most susceptible to degradation?

A4: Pyrazine and its derivatives typically show strong UV absorbance between 220-270 nm and a less intense, more structured absorption between 290-380 nm.[1] Degradation is most likely to occur at wavelengths that are strongly absorbed by the molecule. It is recommended to measure the UV-Vis absorption spectrum of your compound in the relevant solvent to identify the specific λmax.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Integrity in Solution

Symptoms:

-

A significant decrease in the parent compound peak area in HPLC analysis over a short period of UV exposure.

-

Noticeable change in the color or fluorescence of the solution.

Possible Causes & Troubleshooting Steps:

-

High-Intensity UV Source: The intensity of the UV lamp may be too high, accelerating degradation.

-

Action: Reduce the intensity of the UV source or increase the distance between the source and the sample.

-

-

Presence of Photosensitizers: Impurities in the solvent or other components in the mixture could be acting as photosensitizers, transferring energy to your compound and promoting its degradation.

-

Action: Use high-purity, spectroscopy-grade solvents. If working with a complex mixture, try to isolate the compound or use quenchers.

-

-

Reactive Oxygen Species (ROS): Dissolved oxygen in the solvent can lead to the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals under UV irradiation, which can then attack and degrade the compound.[7]

-

Action: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before and during the experiment. The inclusion of antioxidants may also help mitigate this issue.[8]

-

Issue 2: Appearance of Multiple Unidentified Peaks in HPLC Chromatogram

Symptoms:

-

The emergence of several new peaks in the HPLC chromatogram of the UV-exposed sample.

-

Difficulty in identifying the degradation products.

Possible Causes & Troubleshooting Steps:

-

Complex Degradation Pathway: The compound may be degrading through multiple pathways simultaneously.

-

Secondary Photodegradation: The initial degradation products may themselves be photolabile and undergo further degradation.

-

Action: Perform a time-course study, analyzing samples at multiple time points during the UV exposure. This can help to identify primary, secondary, and tertiary degradation products.

-

-

Inappropriate HPLC Method: The HPLC method may not be optimized to resolve all the degradation products from the parent compound and from each other.

-

Action: Develop a stability-indicating HPLC method. This involves experimenting with different columns, mobile phase compositions, gradients, and detector wavelengths to achieve optimal separation.

-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water). A typical concentration is 1 mg/mL.

-

Prepare a "dark control" sample by wrapping a vial of the solution in aluminum foil.

-

Prepare an "exposed" sample in a clear glass or quartz vial.

-

-

UV Exposure:

-

Place both the dark control and exposed samples in a photostability chamber equipped with a UV lamp.

-

Expose the samples to a controlled dose of UV radiation. A common starting point is exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the dark control and exposed samples.

-

Analyze the aliquots by HPLC-UV and HPLC-MS/MS.

-

-

Data Interpretation:

-

Compare the chromatograms of the exposed sample to the dark control to identify peaks corresponding to degradation products.

-

Use the MS/MS data to propose structures for the degradation products.

-

Protocol 2: Determination of Photodegradation Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical process. A higher quantum yield indicates lower photostability.

-

Actinometry:

-

Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the UV source at the irradiation wavelength. This is a crucial step for accurate quantum yield determination.[12]

-

-

Sample Irradiation:

-

Prepare a dilute solution of this compound with a known concentration and absorbance at the irradiation wavelength.

-

Irradiate the solution for a set period, ensuring that the total conversion is low (typically <10%) to simplify kinetic analysis.

-

-

Analysis:

-

Measure the change in the concentration of the compound using a calibrated HPLC method.

-

-

Calculation:

-

The quantum yield (Φ) can be calculated using the following formula: Φ = (moles of compound degraded) / (moles of photons absorbed)

-

The moles of photons absorbed can be determined from the actinometry data and the absorbance of the sample.[12]

-

Data Presentation

Table 1: Hypothetical Photodegradation Data for this compound

| Condition | UV Wavelength (nm) | Solvent | Degradation after 24h (%) | Major Degradation Products (Proposed m/z) |

| A | 254 | Methanol | 45 | 189 (M+H-HCN), 204 (M+H-NH3) |

| B | 365 | Methanol | 15 | 204 (M+H-NH3) |

| C | 254 | Water (degassed) | 30 | 206 (M+H-HCN+H2O) |

| D | 254 | Water (aerated) | 60 | 220 (M+H-HCN+2O-H) |

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Visualizations

Workflow for Investigating Photostability

Caption: A logical workflow for addressing photostability issues.

Potential Photodegradation Pathways

Caption: Inferred major photodegradation pathways for DADCP.

References

-

Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-